molecular formula C8H7F3OS B3042028 3-methoxy-5-(trifluoromethyl)benzenethiol CAS No. 476198-74-0

3-methoxy-5-(trifluoromethyl)benzenethiol

Cat. No.: B3042028
CAS No.: 476198-74-0
M. Wt: 208.2 g/mol
InChI Key: BRTWYVUVCKVYFR-UHFFFAOYSA-N
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Description

3-Methoxy-5-(trifluoromethyl)benzenethiol is an organic compound with the molecular formula C8H7F3OS It is characterized by the presence of a methoxy group (-OCH3) and a trifluoromethyl group (-CF3) attached to a benzene ring, along with a thiol group (-SH)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-5-(trifluoromethyl)benzenethiol typically involves the introduction of the trifluoromethyl group and the thiol group onto a methoxy-substituted benzene ring. One common method involves the lithiation of a methoxy-substituted benzene followed by the introduction of the trifluoromethyl group using a suitable electrophile. The thiol group can then be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Safety considerations, such as proper handling of reactive intermediates and control of reaction conditions, are crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5-(trifluoromethyl)benzenethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Modified thiol derivatives.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

3-Methoxy-5-(trifluoromethyl)benzenethiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-methoxy-5-(trifluoromethyl)benzenethiol involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological effects. The methoxy group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxybenzenethiol: Lacks the trifluoromethyl group, resulting in different chemical properties.

    5-(Trifluoromethyl)benzenethiol: Lacks the methoxy group, affecting its reactivity and applications.

    3,5-Bis(trifluoromethyl)benzenethiol: Contains two trifluoromethyl groups, leading to increased lipophilicity and different reactivity.

Uniqueness

3-Methoxy-5-(trifluoromethyl)benzenethiol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and trifluoromethyl groups enhances its versatility in various applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

3-methoxy-5-(trifluoromethyl)benzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3OS/c1-12-6-2-5(8(9,10)11)3-7(13)4-6/h2-4,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRTWYVUVCKVYFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(F)(F)F)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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